molecular formula C8H14O2 B13457993 2-(5,5-Dimethyloxolan-2-yl)acetaldehyde

2-(5,5-Dimethyloxolan-2-yl)acetaldehyde

Cat. No.: B13457993
M. Wt: 142.20 g/mol
InChI Key: VPCNHJVKLDDERB-UHFFFAOYSA-N
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Description

2-(5,5-Dimethyloxolan-2-yl)acetaldehyde is an organic compound with the molecular formula C8H14O2 It is a derivative of oxolane, a five-membered ring containing one oxygen atom This compound is characterized by the presence of a dimethyl-substituted oxolane ring attached to an acetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-Dimethyloxolan-2-yl)acetaldehyde typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature to ensure the formation of the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5,5-Dimethyloxolan-2-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxolane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 2-(5,5-Dimethyloxolan-2-yl)acetic acid.

    Reduction: 2-(5,5-Dimethyloxolan-2-yl)ethanol.

    Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5,5-Dimethyloxolan-2-yl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of fine chemicals and as a building block for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(5,5-Dimethyloxolan-2-yl)acetaldehyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic species, leading to the formation of various derivatives. The oxolane ring provides stability to the molecule and can participate in ring-opening reactions under specific conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5,5-Dimethyloxolan-3-yl)acetic acid
  • 2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid
  • (5,5-Dimethyloxolan-2-yl)methanol

Uniqueness

2-(5,5-Dimethyloxolan-2-yl)acetaldehyde is unique due to the presence of both an aldehyde group and a dimethyl-substituted oxolane ring This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-(5,5-dimethyloxolan-2-yl)acetaldehyde

InChI

InChI=1S/C8H14O2/c1-8(2)5-3-7(10-8)4-6-9/h6-7H,3-5H2,1-2H3

InChI Key

VPCNHJVKLDDERB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(O1)CC=O)C

Origin of Product

United States

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